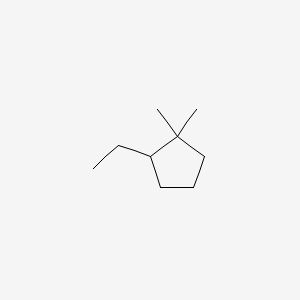

2-Ethyl-1,1-dimethylcyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54549-80-3 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

2-ethyl-1,1-dimethylcyclopentane |

InChI |

InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3 |

InChI Key |

RXPIHZJWAFCHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC1(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Geochemical Significance of 2-Ethyl-1,1-dimethylcyclopentane: An Overview

Initial investigations into the geochemical significance of 2-Ethyl-1,1-dimethylcyclopentane reveal a notable scarcity of in-depth research and data. While the compound is cataloged in chemical databases, its specific role and importance within geological and petroleum systems are not well-documented in publicly available scientific literature. This report summarizes the available information and highlights the current knowledge gaps.

Limited Available Data

This compound is a saturated hydrocarbon with the chemical formula C9H18.[1][2][3] Basic physicochemical properties, such as its molecular weight of 126.24 g/mol , are well-established.[3] Spectral data, including mass spectrometry and infrared spectrometry, are available through resources like the NIST Mass Spectrometry Data Center and SpectraBase, which can aid in its identification in complex mixtures.[3]

Despite the existence of this fundamental data, a comprehensive body of research detailing its geochemical significance is conspicuously absent. Searches for its application as a biomarker, its formation pathways in sedimentary basins, and its distribution in crude oils and rock extracts have not yielded substantial results. One older publication from the National Institute of Standards and Technology (NIST) mentions the presence of dimethylcyclopentanes in petroleum, but does not specifically focus on the 2-Ethyl-1,1-dimethyl isomer or provide quantitative data regarding its abundance or geochemical interpretation.[4]

Unsubstantiated Roles in Biological and Pharmaceutical Contexts

The query for information regarding signaling pathways and drug development applications for this compound returned no relevant results. As a simple, non-functionalized alkane, it is not expected to participate in biological signaling pathways, which typically involve molecules with specific functional groups that can interact with biological receptors. Consequently, its application in drug development is highly unlikely and no literature was found to suggest otherwise.

Future Research Directions

The lack of information on the geochemical significance of this compound presents an opportunity for future research. Potential areas of investigation could include:

-

Occurrence and Distribution: Systematic studies to quantify the presence of this compound in a wide range of crude oils, source rocks, and sediments. This could help to establish its typical abundance and any correlations with specific depositional environments or thermal maturities.

-

Formation Pathways: Elucidation of the potential diagenetic and catagenetic pathways leading to the formation of this compound from precursor organic matter.

-

Biomarker Potential: Investigation into whether this compound or its isomers could serve as novel biomarkers, potentially indicating specific biological inputs or diagenetic processes.

Due to the limited information available, it is not possible to provide a detailed technical guide with quantitative data tables, experimental protocols, or diagrams of signaling pathways as originally requested. The scientific community has yet to extensively explore the geochemical role of this particular compound.

References

2-Ethyl-1,1-dimethylcyclopentane in Crude Oil Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,1-dimethylcyclopentane is a saturated cyclic hydrocarbon, a member of the C9 naphthene (cycloalkane) family, with the chemical formula C₉H₁₈.[1] In the context of crude oil analysis, it serves as one of the myriad of hydrocarbon components that constitute raw petroleum. While not as prominent as high-molecular-weight biomarkers like hopanes or steranes, the analysis of C9 cycloalkanes, including this compound, provides valuable insights into the geochemical history and characteristics of crude oil. This technical guide delves into its significance, analytical methodologies, and the interpretation of its presence in petroleum reservoirs.

Cycloalkanes, or naphthenes, are a significant class of hydrocarbons found in crude oil, and their distribution can be indicative of the original organic matter, the depositional environment, and the thermal maturity of the source rock.[2][3][4] The study of these compounds is a cornerstone of petroleum geochemistry, aiding in exploration and production efforts.

Geochemical Significance

The presence and relative abundance of specific alkylcyclopentanes can offer clues about the thermal maturity of crude oil. As organic matter in source rocks undergoes thermal maturation, the composition of light hydrocarbons, including C9 naphthenes, evolves. Certain isomers may be more thermally stable than others, and their relative concentrations can therefore be used to assess the temperature history of the petroleum. While this compound is not a classically defined biomarker with a direct link to a specific biological precursor, its concentration relative to other C9 isomers contributes to the overall "fingerprint" of the oil. This fingerprint is crucial for oil-oil and oil-source rock correlation studies.

Physicochemical Properties and Mass Spectrometry

A clear understanding of the physical and chemical properties of this compound is fundamental for its analysis.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| CAS Number | 54549-80-3 |

Mass Spectrometry:

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying this compound in crude oil.[5][6] In the mass spectrometer, the molecule undergoes fragmentation upon electron ionization, producing a characteristic mass spectrum. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 126.

The fragmentation pattern of cycloalkanes is complex. For this compound, common fragmentation pathways would involve the loss of alkyl groups. The loss of an ethyl group ([M-29]+) would result in a fragment ion at m/z 97. The loss of a methyl group ([M-15]+) would produce a fragment at m/z 111. The base peak, the most abundant fragment ion, provides a key identifier. The interpretation of the full mass spectrum is essential for positive identification, especially in a complex matrix like crude oil.

Experimental Protocols

The analysis of this compound in crude oil involves several key steps, from sample preparation to instrumental analysis. The following is a generalized protocol based on standard industry practices for biomarker analysis.

Sample Preparation: Fractionation of Crude Oil

Crude oil is a highly complex mixture, and therefore, fractionation is required to isolate the saturated hydrocarbon fraction, which contains the cycloalkanes.

Objective: To separate the crude oil into saturate, aromatic, resin, and asphaltene (SARA) fractions.

Materials:

-

Crude oil sample

-

n-hexane

-

Silica (B1680970) gel (activated)

-

Alumina (B75360) (activated)

-

Chromatography column

-

Glass wool

-

Solvents (e.g., hexane (B92381), dichloromethane, methanol)

Procedure:

-

Deasphaltening: The crude oil sample is dissolved in a non-polar solvent like n-hexane. The asphaltenes, which are insoluble in n-hexane, will precipitate out and can be removed by filtration.

-

Column Chromatography:

-

A chromatography column is packed with a slurry of activated silica gel and alumina in n-hexane.

-

The deasphaltened crude oil is loaded onto the top of the column.

-

The column is then eluted with a sequence of solvents of increasing polarity.

-

Saturate Fraction: Elution with n-hexane will yield the saturate fraction, which contains n-alkanes and cycloalkanes, including this compound.

-

Aromatic Fraction: Subsequent elution with a solvent of higher polarity, such as a mixture of hexane and dichloromethane, will elute the aromatic hydrocarbons.

-

Resin Fraction: Finally, a polar solvent like methanol (B129727) is used to elute the resin fraction.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the saturate fraction.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, DB-5).

-

Mass Spectrometer (MS) detector.

Typical GC-MS Parameters:

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature 40 °C (hold for 2 min), ramp to 300 °C at 4 °C/min, hold for 15 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 50-550 |

Data Analysis:

-

The total ion chromatogram (TIC) will show the separation of all compounds in the saturate fraction.

-

The peak corresponding to this compound is identified based on its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to the area of an internal standard.

Logical Workflow for Crude Oil Analysis

The following diagram illustrates the logical workflow from crude oil sample to the identification of this compound.

Mass Spectral Fragmentation Pathway

The following diagram illustrates a simplified, hypothetical fragmentation pathway for this compound in a mass spectrometer.

Conclusion

This compound, as a component of the C9 naphthenic fraction, plays a role in the comprehensive geochemical analysis of crude oil. While not a standalone biomarker, its analysis, in conjunction with other hydrocarbons, contributes to a more complete understanding of the petroleum system. The standardized methodologies of fractionation followed by GC-MS analysis are robust techniques for its identification and quantification. For researchers in petroleum geochemistry and related fields, the detailed characterization of such light hydrocarbons is essential for building accurate models of petroleum generation, migration, and alteration.

References

- 1. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. uotechnology.edu.iq [uotechnology.edu.iq]

- 4. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Analysis of Kazakhstan Crude Oil Biomarkers by Gas Chromatography in Combination with Mass Spectrometry [mdpi.com]

- 6. chromatographytoday.com [chromatographytoday.com]

The Elusive Case of 2-Ethyl-1,1-dimethylcyclopentane: Not a Recognized Petroleum Biomarker

While a valid chemical compound, extensive research of scientific literature and geochemical databases reveals no evidence to support the classification of 2-Ethyl-1,1-dimethylcyclopentane as a recognized petroleum biomarker. This technical guide addresses the current state of knowledge regarding this specific C9 alkylated cyclopentane (B165970) and clarifies its standing within the field of petroleum geochemistry.

Introduction to Petroleum Biomarkers

Petroleum biomarkers, often referred to as "molecular fossils," are complex organic compounds found in crude oils and source rocks that retain a recognizable carbon skeleton from a specific biological precursor. These molecules are invaluable tools for petroleum exploration and environmental forensics, providing critical information about the organic matter source, depositional environment, thermal maturity, and extent of biodegradation of the oil.

Well-established classes of petroleum biomarkers include:

-

Steranes and Diasteranes: Derived from sterols in eukaryotes like algae and higher plants.

-

Hopanes and Moretanes: Originating from bacteriohopanepolyols in prokaryotic cell membranes.

-

Isoprenoids (e.g., Pristane and Phytane): Formed from the phytol (B49457) side chain of chlorophyll.

-

Tricyclic and Tetracyclic Terpanes: Linked to specific terrestrial and marine organisms.

These biomarkers are typically robust molecules that survive the geological processes of diagenesis and catagenesis, albeit with predictable chemical transformations. Their analysis, primarily through gas chromatography-mass spectrometry (GC-MS), allows geochemists to reconstruct the history of a petroleum accumulation.

Investigating this compound

This compound is a saturated monocyclic hydrocarbon with the chemical formula C₉H₁₈. While compounds of this nature, broadly classified as naphthenes, are abundant components of crude oil, the specific geochemical significance of this particular isomer has not been established in published research.

A thorough investigation into its potential as a biomarker would necessitate evidence of:

-

A Specific Biological Precursor: A direct link to a known biological molecule that could transform into this compound under geological conditions.

-

Geochemical Significance: Demonstrable correlations between its abundance or isomeric ratios and key geochemical parameters such as source rock type, maturity, or biodegradation.

-

Unique Formation Pathway: A diagenetic or catagenetic pathway that would lead to its formation in significant and interpretable quantities.

Currently, the scientific literature does not contain this information for this compound. Broader studies on light hydrocarbons and the naphthenic fraction of crude oil focus on compound classes or more complex biomarker molecules.

Hypothetical Formation and Analytical Considerations

While not a recognized biomarker, one could speculate on its potential origins and the methods for its analysis.

Potential, yet Undocumented, Origins

The formation of such a molecule in a geological setting could theoretically arise from the diagenetic alteration of irregular terpenoids or other branched-chain lipids. However, no specific precursors have been identified. The logical relationship for a hypothetical origin is visualized below.

Caption: A generalized and hypothetical pathway for the formation of a hydrocarbon like this compound from biological precursors through geological processes.

Analytical Methodology

The identification and quantification of this compound in a crude oil sample would be achieved using standard petroleum analysis techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Light Hydrocarbon Fraction

-

Sample Preparation: A whole oil sample is typically fractionated using liquid chromatography to separate it into saturate, aromatic, resin, and asphaltene (SARA) fractions. For light hydrocarbon analysis, a direct injection of a diluted whole oil sample may also be performed.

-

Gas Chromatography (GC):

-

Instrument: Agilent 8890 GC System or equivalent.

-

Column: HP-PONA (or similar non-polar capillary column), 50 m x 0.20 mm ID, 0.50 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 100:1.

-

Oven Program: Initial temperature of 35°C held for 10 minutes, ramped to 250°C at 3°C/min, and held for 10 minutes.

-

-

Mass Spectrometry (MS):

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: The resulting chromatogram would be analyzed to identify peaks corresponding to C9 cyclopentanes based on their retention times and mass spectra. The mass spectrum of this compound would be compared to a reference library (e.g., NIST) for positive identification. Quantification would be performed by comparing the peak area to that of an internal standard.

The general workflow for such an analysis is depicted below.

Caption: A standard workflow for the analysis of hydrocarbon fractions from a crude oil sample using GC-MS.

Conclusion

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-1,1-dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-1,1-dimethylcyclopentane. The document details its molecular structure, physical characteristics, and chemical behavior, including potential synthetic pathways and reactivity. Experimental protocols for its characterization are also outlined. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may encounter or work with this compound.

Introduction

This compound is a saturated cycloalkane with the molecular formula C₉H₁₈. As a substituted cyclopentane (B165970), its properties are of interest in various fields, including organic synthesis, materials science, and as a component in fuel mixtures. Understanding its physical and chemical characteristics is crucial for its effective handling, application, and for the prediction of its behavior in chemical processes. This guide summarizes the available data on this compound, providing a foundation for further research and development.

Molecular and Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and for designing experimental and industrial processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2][3] |

| CAS Number | 54549-80-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 138 °C (at 760 mmHg) | [3] |

| Density | 0.789 g/mL | [3] |

| Refractive Index | 1.433 | [3] |

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound exhibits chemical properties typical of this class of compounds. It is relatively inert under normal conditions but can undergo reactions under specific, often harsh, conditions.

Combustion

Like other hydrocarbons, this compound is flammable and will undergo combustion in the presence of an oxidant, typically oxygen, to produce carbon dioxide and water. The heat of combustion for ethylcyclopentane, a related compound, has been determined, and it is expected that this compound would have a similar high energy release upon combustion[4].

Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, including cycloalkanes. This reaction typically occurs in the presence of UV light and involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine)[5][6][7]. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Due to the presence of primary, secondary, and tertiary hydrogens in this compound, a mixture of halogenated isomers would be expected, with the tertiary hydrogen being the most susceptible to abstraction.

Oxidation

While generally resistant to oxidation under mild conditions, cycloalkanes can be oxidized under more forceful conditions, often involving catalysts. The oxidation of cycloalkanes like cyclopentane and cyclohexane (B81311) has been studied and can lead to the formation of alcohols, ketones, and dicarboxylic acids[2][8][9]. For this compound, oxidation would likely lead to a mixture of products resulting from the attack on the various C-H bonds.

Isomerization

Alkylcyclopentanes can undergo isomerization to form more stable isomers, often involving ring-expansion to cyclohexanes, particularly in the presence of acid catalysts like aluminum chloride[1][10]. This is a key reaction in processes like catalytic reforming in the petroleum industry, where the goal is to increase the octane (B31449) number of gasoline[11][12][13].

Synthesis

Proposed Synthesis via Grignard Reaction

A viable method for the synthesis of this compound is the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with 2,2-dimethylcyclopentanone (B1329810), followed by reduction of the resulting tertiary alcohol.

Experimental Protocol (General)

-

Grignard Reaction: To a solution of 2,2-dimethylcyclopentanone in anhydrous diethyl ether, a solution of ethylmagnesium bromide in diethyl ether is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration and Reduction: The crude tertiary alcohol is then subjected to dehydration, for example, by heating with a catalytic amount of acid, to form the corresponding alkene. The resulting alkene is subsequently hydrogenated, for instance, using a palladium on carbon catalyst under a hydrogen atmosphere, to yield this compound. The final product would require purification, likely by fractional distillation.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol (General):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions: A capillary column suitable for hydrocarbon analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak (m/z = 126) and a characteristic fragmentation pattern. The fragmentation of cycloalkanes often involves the loss of alkyl side chains and ring cleavage[16][17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. The spectra would show characteristic signals for the ethyl and methyl groups, as well as the cyclopentane ring protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of C-H bonds and the absence of functional groups like carbonyls or hydroxyls. The spectrum of a saturated alkane like this compound is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.

Safety and Handling

-

Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area.

-

Inhalation: Vapors may be harmful if inhaled and may cause respiratory tract irritation.

-

Skin and Eye Contact: May cause skin and eye irritation upon contact.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a saturated hydrocarbon with physical and chemical properties characteristic of alkyl-substituted cycloalkanes. While specific experimental data on its synthesis and reactivity are limited, plausible routes and behaviors can be inferred from related compounds. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this and similar molecules, enabling safer handling and informed application in various chemical contexts. Further research is warranted to fully elucidate its specific reaction kinetics, toxicological profile, and potential applications.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. d-nb.info [d-nb.info]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Cyclopentane synthesis [organic-chemistry.org]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Cycloalkane - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic reforming - Wikipedia [en.wikipedia.org]

- 12. Petroleum refining - Naphtha Reforming, Catalysts, Hydrocarbons | Britannica [britannica.com]

- 13. Chemistry of Catalytic Reforming | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

Mass Spectrum Analysis of 2-Ethyl-1,1-dimethylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of 2-Ethyl-1,1-dimethylcyclopentane, a saturated monocyclic hydrocarbon. The information contained herein is intended to support researchers and scientists in compound identification, purity assessment, and structural elucidation.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₈[1][2] |

| Molecular Weight | 126.24 g/mol [1][2] |

| CAS Number | 54549-80-3[1][2] |

| Structure | |

| |

| Source: PubChem CID 41123 |

Mass Spectrometry Data

The following table summarizes the primary mass spectrometry data for this compound obtained via electron ionization (EI). The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 65 | [C₃H₅]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 56 | 100 | [C₄H₈]⁺ |

| 69 | 35 | [C₅H₉]⁺ |

| 70 | 80 | [C₅H₁₀]⁺ |

| 83 | 95 | [C₆H₁₁]⁺ |

| 97 | 25 | [C₇H₁₃]⁺ |

| 111 | 5 | [C₈H₁₅]⁺ |

| 126 | 15 | [C₉H₁₈]⁺ (Molecular Ion) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative experimental protocol for the analysis of this volatile organic compound.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating alkanes.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

-

The mass spectrometer is operated in full scan mode to acquire mass spectra across the entire specified m/z range.

-

The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's software.

-

The mass spectrum of the peak corresponding to this compound is compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.

Fragmentation Pathway and Analysis

The fragmentation of this compound upon electron ionization follows predictable pathways for substituted cycloalkanes. The initial event is the removal of an electron to form the molecular ion ([M]⁺) at m/z 126. This molecular ion is often of low to moderate abundance in the spectra of alkanes.

Subsequent fragmentation occurs through several key mechanisms:

-

Loss of an Ethyl Radical: Cleavage of the bond between the cyclopentyl ring and the ethyl group results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable tertiary carbocation at m/z 97 ([M - 29]⁺).

-

Loss of a Methyl Radical: The loss of one of the gem-dimethyl groups as a methyl radical (•CH₃) results in a fragment at m/z 111 ([M - 15]⁺).

-

Ring Opening and Subsequent Fragmentation: The cyclopentane (B165970) ring can undergo cleavage, leading to the formation of various smaller fragment ions. The loss of an ethene molecule (C₂H₄) from the ring-opened molecular ion is a common fragmentation pathway for cyclopentanes, which can contribute to ions at m/z 98.

-

Formation of the Base Peak: The base peak at m/z 56 is likely due to a complex rearrangement and fragmentation of the ring structure.

The following diagram illustrates the logical workflow for the mass spectrum analysis of this compound.

References

An In-depth Technical Guide to 2-Ethyl-1,1-dimethylcyclopentane: Molecular Structure and Isomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and analytical considerations for 2-Ethyl-1,1-dimethylcyclopentane. Due to its specific substitution pattern, this saturated hydrocarbon possesses a chiral center, leading to the existence of enantiomeric forms. This document outlines the fundamental chemical and physical properties, explores the conformational landscape of the cyclopentane (B165970) ring, and presents generalized experimental protocols for its synthesis and characterization. The information herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

This compound is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2][3] The core of the molecule is a five-membered cyclopentane ring. This ring is substituted with two methyl groups at the C1 position and an ethyl group at the C2 position. The presence of four substituents on the cyclopentane ring influences its chemical and physical properties.

Chemical Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Number | 54549-80-3 | [1][2] |

| InChI | InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3 | [1][2] |

| InChIKey | RXPIHZJWAFCHEJ-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC1CCCC1(C)C | [1][3] |

Physicochemical Data (Computed)

| Property | Value | Source |

| Boiling Point | Data not available | |

| Density | 0.789 g/mL (Predicted) | |

| Molar Volume | 160.0 mL/mol (Predicted) | |

| Refractive Index | 1.433 (Predicted) | |

| Kovats Retention Index | 860.8, 865.2 (Semi-standard non-polar) | [1] |

Isomerism in this compound

The substitution pattern of this compound gives rise to stereoisomerism. Specifically, the carbon atom at the second position (C2), which is bonded to the ethyl group, a hydrogen atom, and two other carbon atoms of the ring, is a chiral center.

Enantiomers

Due to the single chiral center at C2, this compound exists as a pair of enantiomers:

-

(R)-2-Ethyl-1,1-dimethylcyclopentane

-

(S)-2-Ethyl-1,1-dimethylcyclopentane

These two molecules are non-superimposable mirror images of each other. They possess identical physical properties (e.g., boiling point, density) but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as enzymes or chiral catalysts, will also differ.

Conformational Isomers

The cyclopentane ring is not planar and exists in dynamic, puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. The interconversion between these conformations is rapid at room temperature. The presence of the gem-dimethyl group at C1 and the ethyl group at C2 will influence the relative energies of the different puckered conformations.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the scientific literature. However, based on general organic chemistry principles, the following sections outline plausible methodologies.

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from a commercially available cyclopentanone (B42830) derivative. The following is a generalized, hypothetical reaction scheme.

Methodology:

-

Wittig Reaction: To a solution of ethyltriphenylphosphonium bromide in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. 1,1-Dimethylcyclopentan-2-one is then added to the ylide solution, and the reaction is allowed to warm to room temperature. The reaction mixture is then worked up using standard extraction procedures to yield 2-ethylidene-1,1-dimethylcyclopentane.

-

Catalytic Hydrogenation: The resulting alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Note: This synthesis will produce a racemic mixture of the (R) and (S) enantiomers. Chiral separation would require specialized techniques such as chiral chromatography.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile hydrocarbons like this compound.

-

Sample Preparation: The sample can be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions (Illustrative):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of this compound.

-

Sample Preparation: The purified sample should be dissolved in a deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR Signals: The spectrum would be complex due to overlapping signals of the aliphatic protons. Key signals would include a triplet and a quartet for the ethyl group, and singlets for the two methyl groups. The protons on the cyclopentane ring would appear as a series of multiplets.

-

Expected ¹³C NMR Signals: The spectrum should show distinct signals for all nine carbon atoms, with the chemical shifts being in the typical aliphatic region.

Molecular Geometry

Detailed experimental data on the bond lengths and angles of this compound are not available. The following table provides typical values for C-C and C-H bond lengths and tetrahedral bond angles in alkanes. The actual values in the puckered cyclopentane ring will deviate slightly from these idealized numbers.

| Bond/Angle | Typical Value |

| C-C Bond Length | 1.54 Å |

| C-H Bond Length | 1.09 Å |

| C-C-C Bond Angle | ~109.5° |

| H-C-H Bond Angle | ~109.5° |

Conclusion

This compound is a chiral, saturated hydrocarbon. While its basic properties can be inferred from its structure and computational data, a significant gap exists in the experimental literature regarding its specific synthesis, enantiomeric resolution, and detailed structural and energetic analysis. The generalized protocols and data presented in this guide offer a starting point for researchers interested in further investigating this molecule and its isomers. Such studies would be valuable for expanding the fundamental understanding of substituted cycloalkanes and could have implications in fields where molecular shape and chirality are critical, such as in the development of new pharmaceuticals or asymmetric catalysts.

References

The Unseen Architects: A Technical Guide to the Natural Occurrence of Alkylated Cyclopentanes in Geology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated cyclopentanes, a class of saturated cyclic hydrocarbons, are ubiquitous components of crude oils and ancient sedimentary rocks. Their presence and distribution offer a rich tapestry of information, from the biological origins of organic matter to the thermal history of sedimentary basins and the extent of biodegradation in petroleum reservoirs. This technical guide provides an in-depth exploration of the natural occurrence of alkylated cyclopentanes in geology. It delves into their formation through diagenetic and catagenetic processes, their subsequent alteration by biodegradation, and the analytical methodologies employed for their characterization. Quantitative data, detailed experimental protocols, and visualized pathways are presented to serve as a comprehensive resource for researchers in geochemistry, petroleum exploration, and drug development, where cyclic scaffolds are of significant interest.

Introduction

Alkylated cyclopentanes are saturated hydrocarbons characterized by a five-membered carbon ring with one or more alkyl substituents. These compounds are significant biomarkers in petroleum geochemistry, providing valuable insights into the origin, thermal maturity, and alteration processes of organic matter in the subsurface.[1][2] Their molecular structure, particularly the length and branching of the alkyl chains, can be traced back to precursor molecules in living organisms, primarily lipids from algae, bacteria, and higher plants. Understanding the geological journey of these molecules—from their biogenic origins to their incorporation into kerogen and eventual release as components of petroleum—is crucial for oil and gas exploration. Furthermore, the unique cyclic structures of these compounds are of interest to medicinal chemists and drug development professionals exploring novel molecular scaffolds.

Geological Formation of Alkylated Cyclopentanes

The formation of alkylated cyclopentanes in geological settings is a multi-stage process involving the transformation of biological organic matter over millions of years. The two primary stages are diagenesis and catagenesis.

Diagenesis

Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures, typically below 50°C.[3] During this stage, complex biopolymers like lipids, carbohydrates, and proteins from deceased organisms are broken down by microbial activity. The lipid components, which include fatty acids and steroids, can undergo cyclization and rearrangement reactions to form cyclic structures, including cyclopentane (B165970) rings.

The formation of kerogen, a complex and insoluble organic macromolecule, is a key process during diagenesis.[4] Precursor molecules to alkylated cyclopentanes can become incorporated into this kerogen matrix. The initial alkylated cyclopentane structures formed during diagenesis often retain a close resemblance to their biological precursors.

Catagenesis

As sedimentary basins subside, the kerogen-rich source rocks are subjected to increasing temperatures (typically 50-150°C) and pressures, leading to the process of catagenesis.[3][5] This thermal maturation is the primary "oil window" where the breakdown of kerogen generates and expels petroleum.[5] During catagenesis, the incorporated alkylated cyclopentane moieties are released from the kerogen matrix. Further thermal cracking and isomerization reactions can occur, altering the original structures and leading to a more complex mixture of alkylated cyclopentanes with varying chain lengths and substitution patterns.

Quantitative Distribution in Crude Oils

The concentration of alkylated cyclopentanes in crude oil varies depending on the source organic matter, thermal maturity, and extent of post-generational alteration processes like biodegradation. The following table summarizes representative quantitative data for some common alkylated cyclopentanes found in crude oil and related petroleum products.

| Compound | Carbon Number | Concentration Range in Crude Oil (wt%) | Representative Source/Product | Reference |

| Methylcyclopentane | C6 | 0.3 - 0.9 | Crude Oil | NCBI Bookshelf |

| Ethylcyclopentane | C7 | Varies | Crude Oil | - |

| Propylcyclopentane | C8 | Varies | Crude Oil | - |

| Butylcyclopentane | C9 | Varies | Crude Oil | - |

| 1,1-Dimethylcyclopentane | C7 | Varies | Crude Oil | - |

| 1,2-Dimethylcyclopentane | C7 | Varies | Crude Oil | - |

| 1,3-Dimethylcyclopentane | C7 | Varies | Crude Oil | - |

| Methylcyclopentane | C6 | Not Quantified | Gasoline | NCBI Bookshelf |

| Cyclopentane | C5 | 0.05 | Crude Oil | NCBI Bookshelf |

| Cyclopentane | C5 | 0.19 - 0.58 | Gasoline | NCBI Bookshelf |

Note: Quantitative data for a wide range of individual alkylated cyclopentanes in diverse crude oils is not always readily available in consolidated tables. The concentrations can vary significantly between different oil fields.

Biodegradation of Alkylated Cyclopentanes

In petroleum reservoirs at temperatures below approximately 80°C, microbial activity can significantly alter the chemical composition of crude oil. This process, known as biodegradation, preferentially removes certain classes of hydrocarbons over others. N-alkanes are typically degraded first, followed by branched alkanes, and then cyclic and aromatic compounds.

The biodegradation of alkylated cyclopentanes is an enzymatic process initiated by the oxidation of the alkyl side chain.[1] This is often followed by a series of β-oxidation steps, progressively shortening the alkyl chain. The cyclopentane ring itself is more resistant to degradation but can also be cleaved under certain conditions.

Experimental Protocols for Analysis

The analysis of alkylated cyclopentanes in geological samples is primarily performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds within the complex hydrocarbon mixture of crude oil.

Sample Preparation

-

Extraction: For solid samples like source rocks, the organic matter is first extracted using an organic solvent (e.g., dichloromethane/methanol mixture) in a Soxhlet apparatus. For crude oil samples, a simple dilution with an appropriate solvent is often sufficient.

-

Fractionation: The extracted organic matter or diluted crude oil is then fractionated to separate it into different compound classes. This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. The saturated hydrocarbon fraction, which contains the alkylated cyclopentanes, is eluted using a non-polar solvent like n-hexane.

GC-MS Analysis

A standard operating procedure for the GC-MS analysis of the saturated hydrocarbon fraction is outlined below.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 4°C/min to 300°C, and hold for 15 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Scan Mode: Full scan.

-

Data Analysis:

-

Identification: Individual alkylated cyclopentanes are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST).

-

Quantification: The concentration of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) and comparing it to the response of an internal standard of known concentration.

Conclusion

Alkylated cyclopentanes are invaluable molecular fossils that provide a window into the Earth's geological past. Their formation through the diagenesis and catagenesis of ancient organic matter, and their subsequent alteration by processes such as biodegradation, leave distinct chemical signatures in crude oils and source rocks. The analytical techniques, particularly GC-MS, provide the means to decipher these signatures, offering crucial information for petroleum exploration. For drug development professionals, the natural diversity of these cyclic structures can serve as an inspiration for the design of novel therapeutic agents. This guide has provided a foundational understanding of the geological occurrence, analysis, and significance of alkylated cyclopentanes, intended to be a valuable resource for researchers across multiple scientific disciplines.

References

Discovery of novel saturated hydrocarbon biomarkers

An In-depth Technical Guide to the Discovery of Novel Saturated Hydrocarbon Biomarkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the discovery of novel saturated hydrocarbon biomarkers. Saturated hydrocarbons, including alkanes and cycloalkanes, are invaluable molecular fossils that provide critical insights into the Earth's history, petroleum systems, and environmental processes. The discovery of novel biomarkers within this class of compounds continues to push the boundaries of our understanding in these fields.

Saturated hydrocarbon biomarkers are complex organic molecules found in geological materials that are derived from formerly living organisms.[1] Due to their resistance to degradation over geological timescales, these molecules retain structural information that can be related to their biological precursors.[1] This makes them powerful tools for a variety of scientific applications, including petroleum exploration, environmental forensics, and paleoclimatology.[1][2]

Common classes of saturated hydrocarbon biomarkers include:

-

n-Alkanes and Acyclic Isoprenoids: These are straight-chain and branched alkanes, such as pristane (B154290) and phytane, which can provide information on the source of organic matter and the redox conditions of the depositional environment.[3]

-

Steranes: These are saturated tetracyclic hydrocarbons derived from sterols, which are abundant in eukaryotes like algae and higher plants. The distribution of steranes can indicate the type of organisms that contributed to the organic matter.[2][4]

-

Hopanes: These are pentacyclic triterpenoids derived from bacteriohopanepolyols, which are components of bacterial cell membranes. Hopanes are often used as indicators of bacterial input into sediments.[2][4]

The discovery of novel saturated hydrocarbon biomarkers, such as new substitution patterns or entirely new carbon skeletons, can provide more specific information about biological sources, depositional environments, and diagenetic processes.

Experimental Workflow for Biomarker Discovery

The discovery of novel saturated hydrocarbon biomarkers follows a systematic workflow that begins with sample preparation and culminates in the identification and characterization of new compounds. This workflow is designed to isolate the saturated hydrocarbon fraction from a complex organic mixture and analyze it with high-resolution analytical techniques.

References

The Unseen Architects: A Technical Guide to the Role of Cyclic Alkanes in Source Rock Characterization

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of petroleum geology and geochemistry, the characterization of source rocks—sedimentary rocks rich in organic matter that can generate hydrocarbons—is paramount. Among the most powerful tools in this endeavor are cyclic alkanes, molecular fossils that provide a detailed narrative of the organic matter's origin, the depositional environment, and the thermal history of the source rock. This technical guide delves into the core of this subject, offering an in-depth exploration of the role of these molecular biomarkers, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Cyclic Alkanes as Biomarkers

Cyclic alkanes, particularly steranes and hopanes, are complex, stable hydrocarbon molecules found in petroleum and source rock extracts.[1][2] Their resilience to degradation during diagenesis—the process of physical and chemical changes converting sediments to sedimentary rock—allows them to be preserved over geological timescales, acting as chemical fossils or "biomarkers".[1] These molecules are derived from the lipid skeletons of once-living organisms, and their specific structures provide invaluable information for oil and gas exploration.

-

Steranes , tetracyclic alkanes, are primarily derived from sterols, which are abundant in the cell membranes of eukaryotes such as algae and higher plants.[3]

-

Hopanes , pentacyclic alkanes, originate from hopanoids, which are prokaryotic cell membrane lipids, particularly from bacteria.[1]

The relative abundance and distribution of different sterane and hopane (B1207426) isomers can therefore illuminate the types of organisms that contributed to the organic matter in a source rock, the environmental conditions during deposition, and the thermal maturity the rock has undergone.[4][5]

Quantitative Analysis of Cyclic Alkanes

The analysis of cyclic alkane biomarkers is inherently quantitative, relying on the calculation of specific ratios between different compounds. These ratios serve as proxies for various geological and environmental parameters. The following tables summarize key biomarker ratios and their interpretations.

Table 1: Key Sterane Biomarker Ratios and Their Significance

| Parameter | Ratio Calculation | Geological/Environmental Interpretation | Typical Values |

| C27, C28, C29 Sterane Distribution | Relative percentage of C27, C28, and C29 steranes | Indicates the dominant type of organic matter input. C27 is associated with marine algae, C28 with lacustrine algae, and C29 with terrestrial higher plants.[3][6] | Marine source rocks are often enriched in C27 steranes, while terrestrial source rocks show a predominance of C29 steranes.[7][8] |

| Sterane/Hopane Ratio | Total Steranes / Total Hopanes | Reflects the relative contribution of eukaryotic (algae, higher plants) versus prokaryotic (bacteria) organisms. | High ratios (>1) suggest a significant input from algae, typical of marine environments. Low ratios (<1) indicate a greater contribution from bacteria and/or terrestrial plants.[9] |

| C29 Sterane Isomerization | C29 αββ / (αββ + ααα) and C29 20S / (20S + 20R) | Indicates the thermal maturity of the source rock. These ratios increase with maturity until they reach an equilibrium. | Immature source rocks have low values, which increase with thermal maturation. |

| Diasterane/Sterane Ratio | Diasteranes / Regular Steranes | Can be indicative of the lithology of the source rock and the redox conditions of the depositional environment. | Higher ratios are often associated with clay-rich source rocks (shales) and more oxic conditions. Lower ratios are typical of carbonate or anoxic environments.[10][11] |

Table 2: Key Hopane Biomarker Ratios and Their Significance

| Parameter | Ratio Calculation | Geological/Environmental Interpretation | Typical Values |

| C29/C30 Hopane Ratio | C29 Hopane / C30 Hopane | Can provide insights into the source rock's lithology. | Ratios greater than 1 are often observed in carbonate or evaporite source rocks, while ratios less than 1 are common in shales.[9] |

| Gammacerane Index | Gammacerane / C30 Hopane | An indicator of water column stratification and salinity in the depositional environment. | High values suggest a stratified and often hypersaline water column.[7] |

| Homohopane Index | C35 Homohopane / (C31-C35 Homohopanes) | Indicates the redox conditions of the depositional environment. | High values are associated with anoxic conditions. |

| Ts/Tm Ratio | C27 18α(H)-trisnorneohopane (Ts) / C27 17α(H)-trisnorhopane (Tm) | A widely used indicator of thermal maturity. | The ratio increases with increasing thermal maturity. |

Experimental Protocols for Biomarker Analysis

The characterization of cyclic alkanes from source rocks involves a multi-step analytical process. The following is a generalized protocol for the extraction, fractionation, and analysis of these biomarkers.

Sample Preparation and Extraction

-

Grinding: The source rock sample is first cleaned to remove any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient extraction.

-

Soxhlet Extraction: The powdered rock is placed in a porous thimble and extracted with an organic solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v), for 24-72 hours using a Soxhlet apparatus.[12][13] This process extracts the soluble organic matter, known as bitumen.

-

Solvent Removal: The solvent is carefully removed from the extract using a rotary evaporator to yield the total lipid extract.

Fractionation of the Bitumen Extract

The complex bitumen extract is then separated into different compound classes based on their polarity using liquid chromatography.

-

Column Chromatography: A glass column is packed with activated silica (B1680970) gel and alumina.

-

Loading: The bitumen extract, dissolved in a minimal amount of a non-polar solvent like hexane (B92381), is loaded onto the top of the column.

-

Elution: A series of solvents with increasing polarity are passed through the column to elute different fractions:

-

Saturated Hydrocarbons: Eluted with a non-polar solvent such as n-hexane. This fraction contains the cyclic alkanes (steranes and hopanes).

-

Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane.

-

Resins and Asphaltenes (Polar Compounds): Eluted with a polar solvent mixture, such as dichloromethane and methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is then analyzed by GC-MS to identify and quantify the cyclic alkanes.[14]

-

Injection: A small volume of the saturated fraction is injected into the gas chromatograph.

-

Separation: The compounds are separated based on their boiling points and interaction with the stationary phase in a long capillary column.

-

Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is then measured.

-

Compound Identification: Specific cyclic alkanes are identified by their characteristic retention times in the gas chromatogram and their unique mass spectra. Selected Ion Monitoring (SIM) is often used to enhance the detection of specific biomarker classes by monitoring for their characteristic fragment ions (e.g., m/z 191 for hopanes and m/z 217 for steranes).[5][15]

Visualizing Key Pathways and Workflows

To better understand the complex processes involved in biomarker formation and analysis, the following diagrams, generated using the DOT language, illustrate the diagenetic pathways of steranes and hopanes and a typical experimental workflow.

Diagenetic Pathway of Sterols to Steranes

Caption: Diagenetic transformation of sterols from living organisms into stable steranes in source rocks.

Diagenetic Pathway of Hopanoids to Hopanes

Caption: Transformation pathway of bacterial hopanoids into geologically stable hopanes.

Experimental Workflow for Biomarker Analysis

Caption: A typical laboratory workflow for the analysis of cyclic alkane biomarkers from source rocks.

Conclusion

Cyclic alkanes, particularly steranes and hopanes, are indispensable tools in the characterization of hydrocarbon source rocks. Their analysis provides a detailed molecular-level understanding of the origin of organic matter, the paleoenvironment of deposition, and the thermal history of the rock. The quantitative interpretation of biomarker ratios, facilitated by rigorous experimental protocols and advanced analytical techniques like GC-MS, allows for a comprehensive assessment of a source rock's potential to generate hydrocarbons. The continued refinement of these methods promises to further enhance our ability to unlock the geological secrets held within these molecular fossils, guiding more efficient and successful petroleum exploration.

References

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. PGRL Method for Qualitative Biomarker Analysis by GC-MSD | U.S. Geological Survey [usgs.gov]

- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. vurup.sk [vurup.sk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. japex.co.jp [japex.co.jp]

- 15. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]

A Preliminary Investigation of C9 Cycloalkanes in Petroleum Exploration: An In-depth Technical Guide

Introduction

C9 cycloalkanes, a complex group of saturated cyclic hydrocarbons, represent a valuable but often underutilized component of the light hydrocarbon fraction of petroleum. Their isomeric distribution and relative abundance are intricately linked to the original organic matter input, the depositional environment of the source rock, the thermal maturity of the petroleum system, and any secondary alteration processes. A detailed analysis of these compounds can, therefore, provide crucial insights for petroleum exploration, aiding in oil-source correlation, maturity assessment, and the reconstruction of petroleum system history. This technical guide provides a preliminary investigation into the role of C9 cycloalkanes in petroleum exploration, detailing analytical methodologies, presenting available quantitative data, and outlining interpretative workflows.

Geochemical Significance of C9 Cycloalkanes

The C9 cycloalkane fraction in petroleum is primarily composed of various isomers of trimethylcyclohexane, ethylmethylcyclohexane, and propylcyclohexane (B167486). The relative distribution of these isomers is not random; it is controlled by the thermodynamic stability of each isomer and the kinetic pathways of their formation during catagenesis. This makes them sensitive indicators of:

-

Thermal Maturity: As thermal stress increases, the distribution of C9 cycloalkane isomers shifts towards more thermodynamically stable configurations. Specific isomer ratios can, therefore, be calibrated to traditional maturity parameters like vitrinite reflectance (%Ro).

-

Source Rock Input and Depositional Environment: The initial composition of organic matter (e.g., marine vs. terrestrial) and the redox conditions of the depositional environment can influence the precursor molecules that lead to the formation of specific cycloalkane structures.

-

Biodegradation: While generally more resistant to biodegradation than n-alkanes, some C9 cycloalkanes can be altered by microbial activity, providing clues to the secondary alteration history of the oil.

Analytical Methodologies for C9 Cycloalkane Analysis

The accurate quantification of C9 cycloalkanes requires high-resolution analytical techniques capable of separating a complex mixture of isomers. Gas chromatography is the cornerstone of this analysis.

Experimental Protocol: Detailed Hydrocarbon Analysis (DHA) up to n-Nonane

This protocol is based on the principles outlined in standard methods such as ASTM D7900 and IP 601 for the determination of light hydrocarbons in stabilized crude oils.[1][2][3]

2.1.1. Sample Preparation

-

Homogenization: Ensure the crude oil or source rock extract sample is thoroughly homogenized.

-

Dilution: Accurately weigh a representative aliquot of the sample and dilute it with a suitable solvent (e.g., n-pentane, carbon disulfide, or a mixture thereof). A typical dilution ratio is 1:100 (w/v), but this may need to be adjusted based on the expected concentration of light hydrocarbons.

-

Internal Standard: Add a known amount of an internal standard (e.g., 1-hexene (B165129) or other compound not expected to be present in the sample) to the diluted sample for accurate quantification.

2.1.2. Gas Chromatography (GC) Analysis

-

Instrumentation: A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. For more detailed isomer identification, a mass spectrometer (MS) detector is essential.[4]

-

Column: A long, non-polar capillary column, such as a 100 m x 0.25 mm ID with a 0.5 µm film of 100% dimethylpolysiloxane (e.g., DB-1, SCION-1), is recommended for optimal separation of light hydrocarbon isomers.[1][5]

-

Injection:

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A precise temperature program is crucial for separating the C9 cycloalkane isomers. A typical program starts at a low temperature to resolve the most volatile components and ramps up to elute the heavier C9 compounds.

-

Detector:

-

FID Temperature: 300 °C.[5]

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Speed: Sufficiently fast to obtain several data points across each chromatographic peak.

-

-

2.1.3. Data Analysis

-

Peak Identification: Identify the C9 cycloalkane isomers based on their retention times relative to known standards and by comparing their mass spectra to library data (e.g., NIST).

-

Quantification: Calculate the concentration of each identified C9 cycloalkane isomer relative to the internal standard. Results are typically reported in weight percent (wt%) or as relative abundances.

Quantitative Data of C9 Cycloalkanes in Petroleum

Comprehensive, publicly available databases detailing the quantitative distribution of a wide range of C9 cycloalkane isomers across various crude oils and source rocks are scarce in the literature.[6] The majority of published studies focus on broader hydrocarbon classes or specific biomarker ratios. However, some studies provide glimpses into the abundance of certain C9 cycloalkanes. For example, 1,2,4-trimethylcyclohexane (B44741) has been identified as a constituent of some mid-continent petroleum, constituting approximately 0.1% of the original petroleum.[7]

To facilitate future comparative studies, the following table structure is proposed for reporting quantitative C9 cycloalkane data.

| C9 Cycloalkane Isomer | Crude Oil A (wt%) | Crude Oil B (wt%) | Source Rock X (µg/g TOC) |

| Propylcyclohexane | Data Point | Data Point | Data Point |

| 1-Ethyl-2-methylcyclohexane | Data Point | Data Point | Data Point |

| 1-Ethyl-3-methylcyclohexane | Data Point | Data Point | Data Point |

| 1-Ethyl-4-methylcyclohexane | Data Point | Data Point | Data Point |

| 1,2,3-Trimethylcyclohexane | Data Point | Data Point | Data Point |

| 1,2,4-Trimethylcyclohexane | Data Point | Data Point | Data Point |

| 1,3,5-Trimethylcyclohexane | Data Point | Data Point | Data Point |

Geochemical Interpretation and Workflows

The interpretation of C9 cycloalkane data involves comparing the relative abundances and ratios of specific isomers to infer geochemical information.

Key Isomer Ratios and Their Significance

While specific, universally accepted C9 cycloalkane maturity or source parameters are still under development, the following relationships are based on established geochemical principles of isomer stability:

-

Trimethylcyclohexane (TMCH) Isomers: The relative stability of TMCH isomers generally follows the order: 1,3,5-TMCH > 1,2,4-TMCH > 1,2,3-TMCH. Therefore, an increase in the ratio of more stable to less stable isomers (e.g., 1,3,5-TMCH / 1,2,3-TMCH) is expected with increasing thermal maturity.

-

Ethylmethylcyclohexane (EMCH) Isomers: Similar to TMCHs, the thermodynamic stability of EMCH isomers will dictate their relative abundance at higher maturity levels.

-

Propylcyclohexane vs. Other C9 Cycloalkanes: The ratio of propylcyclohexane to the sum of other C9 cycloalkanes may provide insights into the source organic matter, although this requires further calibration with a wider range of source rock types.

Experimental and Interpretive Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis and interpretation of C9 cycloalkanes in petroleum exploration.

Conclusion and Future Directions

The analysis of C9 cycloalkanes offers a promising avenue for enhancing the understanding of petroleum systems. While standardized analytical methods exist, there is a clear need for the systematic collection and publication of quantitative data for a wide range of C9 cycloalkane isomers from diverse geological settings. Future research should focus on:

-

Building a Comprehensive Database: Establishing a public database of C9 cycloalkane distributions in well-characterized crude oils and source rocks.

-

Calibrating Isomer Ratios: Conducting detailed studies to calibrate specific C9 cycloalkane isomer ratios with established maturity parameters (e.g., %Ro) and source indicators.

-

Investigating Stereoisomers: Exploring the geochemical significance of the stereoisomeric distribution of C9 cycloalkanes, which may provide even more detailed information on thermal history and biological precursors.

By addressing these research gaps, the full potential of C9 cycloalkanes as a powerful tool in petroleum exploration can be realized.

References

- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. artinazma.net [artinazma.net]

Methodological & Application

Application Note: Identification of 2-Ethyl-1,1-dimethylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of 2-Ethyl-1,1-dimethylcyclopentane, a volatile organic compound (VOC), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated aliphatic hydrocarbon, may be present in complex matrices such as gasoline and other petroleum-based products. The described methodology outlines sample preparation, GC-MS instrument parameters, and data analysis procedures to ensure accurate and reliable identification.

Introduction

This compound (C9H18) is a cyclic alkane that can be found as a component in fuel mixtures.[1][2][3] Its identification is crucial for quality control, environmental monitoring, and forensic analysis of petroleum products. Gas Chromatography-Mass Spectrometry is the analytical technique of choice for such volatile compounds due to its high separation efficiency and definitive identification capabilities. This protocol details a robust method for the unambiguous identification of this compound in liquid samples.

Data Presentation

For accurate identification, the mass spectrum of the target compound is compared with a reference spectrum, such as that available in the NIST Mass Spectrometry Data Center. The key identifying ions and their relative intensities are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H18 | [4][5][6] |

| Molecular Weight | 126.24 g/mol | [4][6] |

| CAS Number | 54549-80-3 | [4][5][6] |

| Kovats Retention Index (non-polar column) | ~860-865 | [5][6] |

Table 1: Key Mass Spectral Ions for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 56 | High | C4H8+ |

| 69 | High | C5H9+ |

| 41 | Medium | C3H5+ |

| 97 | Medium | [M-C2H5]+ |

| 126 | Low | [M]+ (Molecular Ion) |

| Note: Relative intensities are approximate and can vary slightly between instruments. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[4][6] |

Experimental Protocols

This section details the methodology for the identification of this compound.

Sample Preparation

Given that this compound is a volatile compound often found in complex hydrocarbon mixtures like gasoline, a simple dilution is typically sufficient.[1][3]

-

Materials:

-

Procedure:

-

Pipette 10 µL of the sample into a 2 mL autosampler vial.

-

Add 990 µL of the chosen solvent (e.g., dichloromethane) to the vial to achieve a 1:100 dilution.

-

Cap the vial and vortex for 30 seconds to ensure homogeneity.

-

The sample is now ready for injection into the GC-MS.

-

For samples with very low concentrations of the analyte, a smaller dilution ratio may be used. Conversely, for highly concentrated samples, a greater dilution will be necessary to avoid column overloading.

GC-MS Analysis

The following instrumental parameters are recommended. These may be optimized based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | Non-polar, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |

| Mass Spectrometer (MS) | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Scan Speed | >10,000 u/sec is recommended for sharp peaks |

Data Analysis and Identification

-

Retention Time: The retention time of the peak of interest in the sample chromatogram should be compared to that of a known standard of this compound if available.

-

Mass Spectrum: The mass spectrum of the peak of interest should be extracted and compared with a reference library spectrum (e.g., NIST).[4]

-

Confirmation Criteria: Identification is confirmed if:

-

The retention times match (if a standard is used).

-

The mass spectrum of the sample peak shows the characteristic ions (m/z 56, 69, 41, 97, and 126) with relative intensities that are a good match to the reference spectrum.[4]

-

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS identification of this compound.

Caption: GC-MS workflow from sample preparation to final identification.

References

- 1. whitman.edu [whitman.edu]

- 2. gcms.cz [gcms.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]

- 5. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]

- 6. This compound | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uoguelph.ca [uoguelph.ca]

- 8. scioninstruments.com [scioninstruments.com]

Application Notes and Protocols: Synthesis of 2-Ethyl-1,1-dimethylcyclopentane for GC Calibration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Ethyl-1,1-dimethylcyclopentane, a crucial standard for gas chromatography (GC) calibration in various analytical applications. The described multi-step synthesis is robust and yields the target compound with high purity. Detailed protocols for each synthetic step, characterization data, and procedures for the preparation of GC calibration standards are provided to ensure accurate and reproducible results in analytical testing.

Introduction

Accurate quantification of volatile and semi-volatile organic compounds by gas chromatography relies on the availability of high-purity reference standards. This compound (C9H18) is a saturated hydrocarbon that may be present in complex hydrocarbon mixtures, such as gasoline and other petroleum products. Its unambiguous identification and quantification necessitate a well-characterized calibration standard. This application note details a reliable synthetic pathway to obtain this compound, starting from commercially available precursors. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthesis Workflow